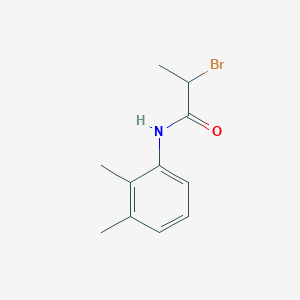

2-bromo-N-(2,3-dimethylphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-bromo-N-(2,3-dimethylphenyl)propanamide is a brominated amide with a dimethylphenyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 2-bromo-N-(2,3-dimethylphenyl)propanamide.

Synthesis Analysis

The synthesis of related brominated amides often involves the use of bromine as a key reagent. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involves NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . Similarly, the reaction of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides indicates the use of bromine-containing compounds to achieve the desired brominated products . These methods could potentially be adapted for the synthesis of 2-bromo-N-(2,3-dimethylphenyl)propanamide.

Molecular Structure Analysis

The molecular structure of brominated amides is often characterized using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound was determined to belong to the monoclinic system with specific cell parameters . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Brominated amides can participate in various chemical reactions. The azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides, followed by reactions with nucleophiles, is an example of the reactivity of brominated compounds . These reactions often involve the displacement of the bromide ion and can lead to a variety of products, depending on the nucleophiles used. The chemical behavior observed in these reactions can provide insights into the reactivity of 2-bromo-N-(2,3-dimethylphenyl)propanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated amides can be inferred from related compounds. For example, the solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in polar and apolar solvents indicates the influence of the bromide group on solubility . Additionally, spectroscopic profiling, such as FT-IR, FT-Raman, and NMR, provides detailed information about the vibrational and electronic properties of these molecules . These properties are essential for understanding the behavior of 2-bromo-N-(2,3-dimethylphenyl)propanamide in different environments and its potential applications.

特性

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEHDXNRTRJBRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,3-dimethylphenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)